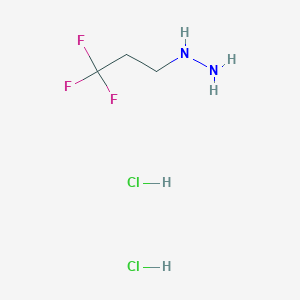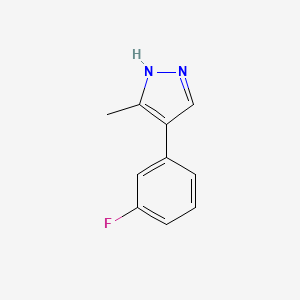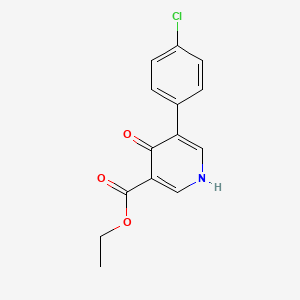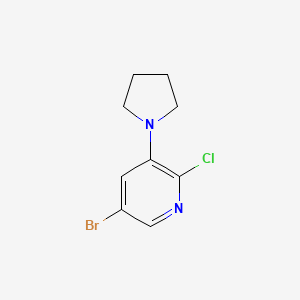
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Vue d'ensemble
Description
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is a compound with the empirical formula C9H11BrN2. It has a molecular weight of 227.10 . This compound is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES string Brc1ccc(nc1)N2CCCC2 . The InChI representation is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
The compound 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions. For instance, it can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to produce 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Additionally, it can be used in the synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine include a melting point of 65-69 °C (lit.) . It is a solid at room temperature .Applications De Recherche Scientifique
The methods of application or experimental procedures would depend on the specific context of the research. For example, in a drug synthesis, this compound might be reacted with other molecules under certain conditions to create a new compound. The exact conditions (like temperature, pressure, and solvent) would depend on the specific reaction .
-
Medicinal Chemistry
- This compound could be used in the synthesis of new drugs. The exact application would depend on the specific drug being synthesized .
- The method of application would involve reacting this compound with other molecules under certain conditions to create a new compound .
- The outcome might be the creation of a new compound with potential therapeutic effects .
-
Materials Science
-
Chemical Biology
-
Agrochemicals
-
Dyestuff Fields
-
Halopyridinylboronic Acids and Esters Synthesis
- This compound could be used in the synthesis of novel halopyridinylboronic acids and esters .
- The method of application would involve reacting this compound with other molecules to create a new compound .
- The outcome might be the creation of a new halopyridinylboronic acid or ester with unique properties .
-
Medicinal Chemistry
- This compound could be used in the synthesis of new drugs. The exact application would depend on the specific drug being synthesized .
- The method of application would involve reacting this compound with other molecules under certain conditions to create a new compound .
- The outcome might be the creation of a new compound with potential therapeutic effects .
-
Materials Science
-
Chemical Biology
-
Agrochemicals
-
Dyestuff Fields
-
Halopyridinylboronic Acids and Esters Synthesis
- This compound could be used in the synthesis of novel halopyridinylboronic acids and esters .
- The method of application would involve reacting this compound with other molecules to create a new compound .
- The outcome might be the creation of a new halopyridinylboronic acid or ester with unique properties .
Safety And Hazards
The compound 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it causes skin irritation and serious eye irritation . It is also classified as STOT SE 3, indicating that it may cause respiratory irritation . The compound should be stored in a class 11 - Combustible Solids storage area .
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPBVTDXOKDJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




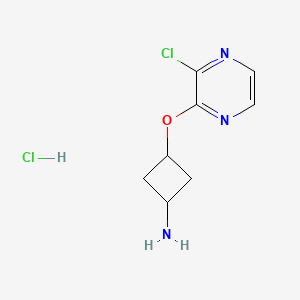
![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
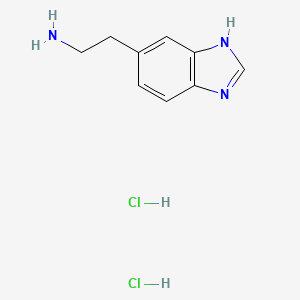
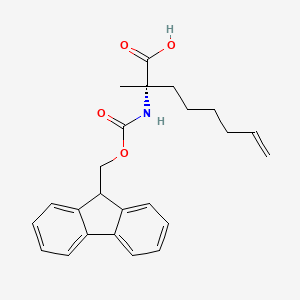
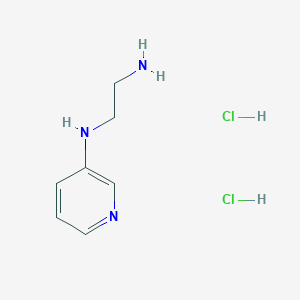
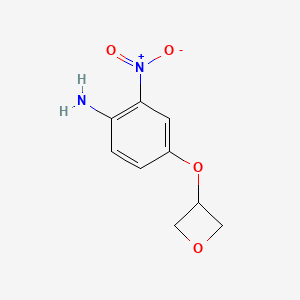
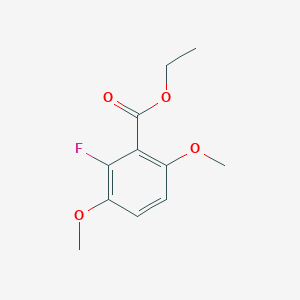
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
